molecular formula C30H26N4O8S4 B071579 DIBA-2 CAS No. 171744-40-4

DIBA-2

Cat. No.: B071579
CAS No.: 171744-40-4
M. Wt: 698.8 g/mol
InChI Key: OTYIADUBGFZFSV-UHFFFAOYSA-N
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Description

Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) is a complex organic compound with the molecular formula C30H26N4O8S4 It is known for its unique chemical structure, which includes benzamide and acetylamino sulfonyl groups linked by a dithiobis bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) typically involves multiple steps. One common method starts with the preparation of the benzamide derivative, followed by the introduction of the acetylamino sulfonyl group. The final step involves the formation of the dithiobis bridge, which links two benzamide molecules.

    Preparation of Benzamide Derivative: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.

    Introduction of Acetylamino Sulfonyl Group: The benzamide derivative is then reacted with acetic anhydride and sulfonyl chloride to introduce the acetylamino sulfonyl group.

    Formation of Dithiobis Bridge: The final step involves the oxidation of thiol groups to form the dithiobis bridge, linking two benzamide molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include benzoic acid, ammonia, acetic anhydride, sulfonyl chloride, and oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can break the dithiobis bridge, yielding thiol derivatives.

    Substitution: The acetylamino sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) involves its interaction with molecular targets such as enzymes and receptors. The acetylamino sulfonyl group can interact with active sites of enzymes, inhibiting their activity. The dithiobis bridge can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-(4-(Acetylamino)sulfonyl)benzamide: A related compound with a similar structure but without the dithiobis bridge.

    2,2’-Dithiobisbenzamide: A compound with a similar dithiobis bridge but lacking the acetylamino sulfonyl group.

Uniqueness

Benzamide, 2,2’-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)-) is unique due to the presence of both the acetylamino sulfonyl group and the dithiobis bridge. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

171744-40-4

Molecular Formula

C30H26N4O8S4

Molecular Weight

698.8 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-[[2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C30H26N4O8S4/c1-19(35)33-45(39,40)23-15-11-21(12-16-23)31-29(37)25-7-3-5-9-27(25)43-44-28-10-6-4-8-26(28)30(38)32-22-13-17-24(18-14-22)46(41,42)34-20(2)36/h3-18H,1-2H3,(H,31,37)(H,32,38)(H,33,35)(H,34,36)

InChI Key

OTYIADUBGFZFSV-UHFFFAOYSA-N

SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C

Key on ui other cas no.

171744-40-4

Synonyms

PD 156202
PD-156202
PD156202

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound was prepared according to the general method of Preparation 9 using 2,2'-dithiobisbenzoyl chloride (3.0 g, 8.0 mmol) in 30 mL of dichloromethane and 4-[(acetylamino) sulfonyl]aniline (5.6 g, 26.0 mmol) in 100 mL of pyridine. The crude product was purified on a silica gel column using chloroform/methanol (1:1 v/v) as the mobile phase. The pure fractions were pooled, concentrated in vacuo, and the solid was crystallized from ethanol/water (1:1 v/v) to yield 0.5 g of the title compound, mp 180°-182° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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